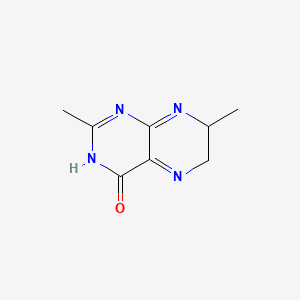

2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-6,7-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h4H,3H2,1-2H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTXBYSFGHNGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C2C(=O)NC(=NC2=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668067 | |

| Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124613-05-4 | |

| Record name | 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Dihydropteridinone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

To elucidate the structure of 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one, ¹H and ¹³C NMR data would be essential. This would include the chemical shifts (δ), coupling constants (J), and multiplicity for each proton and carbon atom in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms within the dihydropteridinone ring system and the positions of the two methyl groups.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃-2 | --- | --- | --- |

| CH-6 | --- | --- | --- |

| CH₂-7 | --- | --- | --- |

| CH₃-7 | --- | --- | --- |

| NH-1 | --- | --- | --- |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | --- |

| C-4 | --- |

| C-4a | --- |

| C-6 | --- |

| C-7 | --- |

| C-8a | --- |

| CH₃-2 | --- |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

FT-IR and FT-Raman spectra would provide a molecular fingerprint of the compound, identifying the characteristic vibrational modes of its functional groups. Key absorptions would include N-H stretching vibrations for the amide and amine groups, C=O stretching for the ketone group, C-H stretching for the methyl and methylene groups, and various bending and skeletal vibrations of the heterocyclic ring.

Table 3: Expected FT-IR Absorption Bands for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | --- | --- |

| C-H Stretch (sp³) | --- | --- |

| C=O Stretch | --- | --- |

| C=N Stretch | --- | --- |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, confirming the elemental composition of this compound. Tandem MS (MS/MS) experiments would reveal the fragmentation pattern, providing further structural confirmation by identifying characteristic neutral losses and fragment ions resulting from the cleavage of the dihydropteridinone ring and its substituents.

X-ray Crystallography in Determining Precise Three-Dimensional Molecular Conformations and Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the dihydropyrazine (B8608421) ring (e.g., boat or chair-like) and the spatial arrangement of the methyl groups. Furthermore, analysis of the crystal packing would identify intermolecular interactions such as hydrogen bonding.

Table 4: Hypothetical Crystal Data for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Parameter | Value |

|---|---|

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Volume (ų) | --- |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigating Redox Intermediates and Spin States

EPR spectroscopy would be applicable if this compound were to be studied in a paramagnetic state, such as a radical cation or anion formed during a redox reaction. The resulting EPR spectrum would provide information about the distribution of the unpaired electron within the molecule (spin density) and its interaction with magnetic nuclei (hyperfine coupling), offering insights into the electronic structure of the radical intermediate.

Without access to published experimental results for this compound, a detailed and factual article according to the specified outline cannot be generated. The scientific community awaits the synthesis and thorough characterization of this compound to enable such a discussion.

Computational Chemistry Approaches for 2,7 Dimethyl 6,7 Dihydropteridin 4 1h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various properties of molecules, including their geometry, energy, and reactivity. For 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one, DFT is instrumental in understanding its fundamental chemical behavior.

The structure of this compound allows for the existence of several tautomers, which are isomers that differ in the position of a proton and a double bond. The lactam-lactim tautomerism is particularly relevant for this class of compounds. DFT calculations are employed to determine the relative stabilities of these different forms. nih.gov By optimizing the geometry of each tautomer and calculating its total electronic energy, researchers can predict which form is most stable under different conditions (e.g., in the gas phase or in various solvents). tubitak.gov.tr The calculations typically indicate that the keto (lactam) form is the most stable tautomer in both the gas phase and solution, a finding consistent with studies on similar heterocyclic systems. researchgate.net The relative energies determine the equilibrium constant between tautomers, which is crucial for understanding the compound's chemical behavior and biological interactions.

Table 1: Representative DFT-Calculated Relative Energies for Pteridinone Tautomers Note: This table presents hypothetical data for illustrative purposes, based on typical findings for similar heterocyclic systems.

| Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) |

|---|---|---|---|

| Keto (4-oxo) | B3LYP/6-311++G(d,p) | Gas | 0.00 (Reference) |

| Enol (4-hydroxy) | B3LYP/6-311++G(d,p) | Gas | +8.5 |

| Keto (4-oxo) | B3LYP/6-311++G(d,p) | Water (PCM) | 0.00 (Reference) |

The dihydropteridine core of the molecule suggests that it can participate in redox reactions. DFT provides a robust framework for predicting the standard redox potentials of molecules in solution. researchgate.netrsc.org The protocol involves calculating the Gibbs free energy change (ΔG) for the one-electron oxidation or reduction half-reaction using a thermodynamic cycle, often the Born-Haber cycle. researchgate.net This requires computing the gas-phase free energies of the oxidized and reduced species and their respective solvation free energies using an implicit solvent model like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD). rsc.orgmdpi.com The choice of the DFT functional (e.g., B3LYP, PBE) can systematically affect the accuracy of the prediction. researchgate.net These calculations are vital for understanding the compound's potential role in biological electron transfer processes.

DFT is a key tool for elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate. nih.govundip.ac.id For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. Methods like the Climbing Image Nudged Elastic Band (CI-NEB) are often used to locate the transition state. nih.gov Accurately calculating these barriers provides insight into the kinetic feasibility of proposed reaction pathways. mdpi.com

Table 2: Illustrative DFT Calculation of an Activation Energy Barrier Note: This table presents hypothetical data for a representative reaction involving a dihydropteridinone derivative.

| Reaction Step | Computational Level | ΔE (Reactants, kcal/mol) | ΔE (Transition State, kcal/mol) | Activation Energy (Ea, kcal/mol) |

|---|---|---|---|---|

| Ring Opening | M06-2X/cc-pVDZ | 0.0 | +25.5 | 25.5 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov For this compound, docking simulations can identify potential biological targets and elucidate its binding mode within a protein's active site. The process involves generating a variety of possible conformations of the ligand and positioning them within the binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. Studies on related pteridinone derivatives have used docking to investigate their potential as inhibitors of targets like polo-like kinase 1 (PLK1), identifying key interactions such as hydrogen bonds with specific amino acid residues (e.g., R136, R57, Y133) that are crucial for binding. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Site Fluctuations

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govnih.gov Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This allows for the study of the stability of the protein-ligand complex, conformational changes in both the ligand and the protein, and the role of solvent molecules. frontiersin.orgyoutube.com For the this compound-protein complex, MD simulations can validate the stability of the binding mode predicted by docking. mdpi.com Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD) of atomic positions, can confirm whether the ligand remains stably bound in the active site over the simulation time, which can span nanoseconds to microseconds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu These models are used to predict the activity of new, unsynthesized compounds. 2D-QSAR models use molecular descriptors (e.g., physicochemical properties), while 3D-QSAR methods consider the three-dimensional properties of the molecules. nih.govdrugdesign.org

For dihydropteridinone derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These methods require aligning a set of molecules and calculating their steric and electrostatic fields. The models then correlate variations in these fields with changes in biological activity. mdpi.comnih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) are likely to increase or decrease activity, thereby guiding the design of more potent analogs. mdpi.comnih.gov The predictive power of these models is validated using statistical metrics such as the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). mdpi.com

Table 3: Statistical Parameters for a Representative 3D-QSAR Model of Pteridinone Derivatives Source: Adapted from studies on pteridinone derivatives as PLK1 inhibitors. mdpi.com

| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimation) | F-value | Predictive R² (R²_pred) |

|---|---|---|---|---|---|

| CoMFA | 0.67 | 0.992 | 0.091 | 913.5 | 0.683 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Early-Stage Research Evaluation

In the initial phases of drug discovery and development, the evaluation of a compound's pharmacokinetic properties is crucial. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offers a rapid and cost-effective method to predict these properties before extensive experimental studies are undertaken. For this compound, computational chemistry approaches can provide valuable insights into its potential as a therapeutic agent by modeling its behavior within a biological system. These predictive models utilize the chemical structure of the compound to estimate its physicochemical and pharmacokinetic parameters.

Computational Prediction of Bioavailability and Distribution Parameters

The bioavailability and distribution of a drug candidate are critical determinants of its efficacy. Computational models are employed to predict key parameters that govern these processes. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimentally determined values.

For this compound, various physicochemical properties can be calculated to estimate its absorption and distribution characteristics. Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a key indicator of a molecule's ability to cross biological membranes. The topological polar surface area (TPSA) is another important descriptor that correlates with passive molecular transport through membranes.

The following table presents a hypothetical in silico prediction of key bioavailability and distribution parameters for this compound, based on commonly used computational algorithms.

| Parameter | Predicted Value | Implication for Bioavailability and Distribution |

| Molecular Weight | 179.19 g/mol | Low molecular weight is generally favorable for passive diffusion and absorption. |

| log P (o/w) | -0.5 | A negative log P value suggests higher hydrophilicity, which may indicate good solubility in aqueous environments like the gastrointestinal tract, but potentially limited ability to cross lipid-rich barriers like the blood-brain barrier. |

| Topological Polar Surface Area (TPSA) | 71.2 Ų | A TPSA in this range is often associated with good oral bioavailability. |

| Aqueous Solubility (log S) | -1.8 | This predicted value suggests moderate aqueous solubility, which is a prerequisite for absorption. |

| Human Intestinal Absorption (HIA) | High | The combination of low molecular weight and moderate TPSA suggests a high probability of absorption from the intestine. |

| Blood-Brain Barrier (BBB) Penetration | Low | The hydrophilicity and polar surface area may limit the compound's ability to cross the tightly regulated blood-brain barrier. |

| Plasma Protein Binding (PPB) | Low to Moderate | Compounds with lower plasma protein binding have a higher concentration of free drug available to exert their pharmacological effect. |

Note: The values in this table are illustrative predictions generated by computational models and have not been experimentally validated.

Theoretical Assessment of Metabolic Pathways and Excretion Routes

Understanding the metabolic fate of a new chemical entity is fundamental to its development. Computational tools can predict potential sites of metabolism and the enzymes involved, primarily the cytochrome P450 (CYP) family. These predictions are based on the reactivity of different parts of the molecule and the known substrate specificities of metabolic enzymes.

For this compound, a theoretical metabolic assessment would identify potential sites for oxidation, reduction, or hydrolysis. The methyl groups at positions 2 and 7, as well as the dihydropteridinone core, would be evaluated for their susceptibility to enzymatic transformation. For instance, the methyl groups could be potential sites for hydroxylation mediated by CYP enzymes.

The prediction of excretion routes involves assessing the likelihood of renal (kidney) or hepatic (liver) clearance. This is influenced by factors such as the compound's water solubility and its potential to be a substrate for drug transporters. The predicted hydrophilicity of this compound suggests that renal excretion of the parent compound or its metabolites could be a significant clearance pathway.

The following table outlines a theoretical assessment of the metabolic pathways and excretion routes for this compound.

| Aspect | Computational Prediction and Rationale |

| Primary Metabolic Enzymes | Likely to be a substrate for Cytochrome P450 (CYP) enzymes, potentially isoforms like CYP1A2, CYP2D6, or CYP3A4. |

| Potential Metabolic Reactions | - Oxidation: Hydroxylation of the methyl groups at C2 and C7. - Oxidation: Aromatization of the dihydropteridinone ring. |

| Predicted Major Metabolites | - 7-(Hydroxymethyl)-2-methyl-6,7-dihydropteridin-4(1H)-one - 2-(Hydroxymethyl)-7-methyl-6,7-dihydropteridin-4(1H)-one |

| Substrate of Efflux/Uptake Transporters | Potential for interaction with transporters like P-glycoprotein (P-gp) or organic anion/cation transporters (OATs/OCTs), which would influence its distribution and excretion. |

| Predicted Primary Excretion Route | Renal excretion is likely to be a major route due to the compound's predicted hydrophilicity. The parent compound and its more polar metabolites would be readily filtered by the kidneys. |

Note: The information in this table is based on theoretical predictions and requires experimental verification.

Biochemical and Biological Activity Mechanisms of Dihydropteridinones in Research Contexts

Enzymatic Interactions and Inhibitory Mechanisms

Dihydropteridinone compounds, including 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one, have been the subject of significant research due to their diverse interactions with various enzymes and proteins that are critical to cellular function. These interactions often lead to inhibitory effects with potential therapeutic applications. The following sections detail the specific mechanisms of action of dihydropteridinones in key biological pathways.

Polo-like Kinases (PLK1, PLK2) Inhibition and Cell Cycle Regulation

Polo-like kinase 1 (PLK1) is a crucial regulator of multiple stages of mitosis, and its overexpression is frequently observed in various cancers. nih.govresearchgate.netscienceopen.com Dihydropteridinones have been identified as potent inhibitors of PLK1. nih.govnih.gov By binding to the ATP-binding pocket of the PLK1 kinase domain, these compounds competitively inhibit its activity. This inhibition disrupts the normal progression of the cell cycle, leading to mitotic arrest and ultimately apoptosis in cancer cells. frontiersin.org

The regulatory role of PLK1 is multifaceted, involving centrosome maturation, spindle assembly, and cytokineinesis. nih.govscienceopen.com Inhibition of PLK1 by dihydropteridinones can lead to defects in these processes, resulting in abnormal mitotic figures and cell death. frontiersin.org Research has also indicated that some dihydropteridinone derivatives exhibit dual inhibitory activity against both PLK1 and other key cellular proteins, such as BRD4, which can lead to synergistic anti-proliferative effects. nih.govnih.gov

Table 1: Inhibitory Activity of Dihydropteridinone Derivatives against PLK1

| Compound | PLK1 IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BI2536 | <1 | MM1.S | 0.6 | nih.gov |

| Volasertib | <1 | MM1.S | 5.7 | nih.gov |

| SC10 | 0.3 | MV4-11 | 5.4 | nih.gov |

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)

Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription. nih.govnih.gov BRD4 recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. nih.gov Dihydropteridinone derivatives have been identified as inhibitors of BET proteins. nih.govacs.orgacs.org These compounds competitively bind to the acetyl-lysine binding pocket of the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of target genes, including oncogenes like MYC.

The dual inhibition of both PLK1 and BRD4 by certain dihydropteridinones presents a promising strategy for cancer therapy. nih.govnih.gov This combined action can lead to potent anti-proliferative effects in cancer cell lines. nih.gov The ability of these compounds to interfere with both cell cycle progression and epigenetic regulation highlights their potential as multi-targeted therapeutic agents.

Table 2: Inhibitory Activity of Dihydropteridinone Derivatives against BRD4

| Compound | BRD4 IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| BI2536 | 25 | MM1.S | 0.6 | nih.gov |

| Volasertib | 33 | MM1.S | 5.7 | nih.gov |

| SC10 | 60.8 | MV4-11 | 5.4 | nih.gov |

Monocarboxylate Transporter 1 (MCT1) Inhibition and Lactate Transport Modulation in Cellular Metabolism

Monocarboxylate Transporter 1 (MCT1) is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate, across the cell membrane. nih.govnih.gov In the context of cancer metabolism, MCT1 plays a crucial role in lactate homeostasis, allowing highly glycolytic tumor cells to export excess lactate. nih.gov Pteridine (B1203161) derivatives have been investigated as inhibitors of MCT1. nih.gov By blocking MCT1, these compounds disrupt lactate transport, leading to intracellular acidification and metabolic stress in cancer cells that rely on glycolysis for energy production.

The inhibition of MCT1 by pteridinone scaffolds has been shown to selectively impede the growth of cancer cells that express high levels of this transporter. nih.gov This targeted approach offers a potential therapeutic window for treating certain types of cancers.

Dihydrofolate Reductase (DHFR) Inhibition and Impact on Folate Biosynthesis Pathway

Dihydrofolate reductase (DHFR) is a key enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). bmrb.ioatlasgeneticsoncology.orgwikipedia.org THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a critical enzyme for cell proliferation. atlasgeneticsoncology.orgresearchgate.net Inhibition of DHFR depletes the cellular pool of THF, leading to the disruption of DNA synthesis and cell death. atlasgeneticsoncology.org

While the broader class of antifolates, such as methotrexate, are well-known DHFR inhibitors, the specific inhibitory activity of this compound on DHFR is not extensively documented in the provided search results. nih.govwikipedia.org However, the structural similarity of dihydropteridinones to the pteridine core of folate suggests a potential for interaction with DHFR.

6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) Activity Modulation and Folate Synthesis

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is another essential enzyme in the folate biosynthesis pathway. nih.govnih.gov It catalyzes the pyrophosphorylation of 6-hydroxymethyl-7,8-dihydropterin, a precursor in the synthesis of folate. nih.govnih.gov In some organisms, such as higher plants, HPPK exists as a bifunctional enzyme with 7,8-dihydropteroate synthase (DHPS). nih.govnih.gov

Biochemical Basis of Research-Explored Biological Activities

Mechanisms of Antimicrobial and Antifungal Activity of Dihydropteridinones

The antimicrobial and antifungal activities of dihydropteridinone derivatives are an area of ongoing research. While specific mechanisms for this compound are not extensively detailed in the available literature, the broader class of pteridine analogs offers insights into potential modes of action. One key mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms. vulcanchem.com By inhibiting DHFR, pteridine analogs can disrupt the production of nucleotides and amino acids, thereby impeding microbial growth and proliferation. vulcanchem.com

The general mechanisms of antifungal action for various chemical compounds often involve the disruption of the fungal cell membrane's integrity. nih.govmdpi.com This can be achieved by interfering with the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.com Inhibition of enzymes such as 14α-demethylase leads to ergosterol depletion and the accumulation of toxic sterol precursors, ultimately compromising the cell membrane. nih.gov Other antifungal mechanisms include the inhibition of cell wall synthesis, targeting components like β-glucans, and the disruption of nucleic acid and protein synthesis. ebsco.com While these are established antifungal strategies, further research is needed to specifically elucidate which of these pathways are targeted by dihydropteridinone derivatives.

Molecular Mechanisms Underlying Anti-inflammatory Effects

The anti-inflammatory properties of various heterocyclic compounds are well-documented, often involving the modulation of key signaling pathways. For instance, some compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The molecular mechanisms can involve the suppression of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial for the transcription of pro-inflammatory genes. mdpi.comfrontiersin.org

Additionally, some anti-inflammatory agents can promote a shift in macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, characterized by the increased secretion of the anti-inflammatory cytokine IL-10. nih.gov The inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, is another common anti-inflammatory mechanism. frontiersin.org While these mechanisms are established for other classes of compounds, specific studies detailing the molecular pathways modulated by this compound and other dihydropteridinones are limited.

Investigation of Anticancer and Antiproliferative Effects at a Cellular Level

Recent research has highlighted the potential of dihydropteridinone derivatives as anticancer agents, with a notable focus on their role as kinase inhibitors. chemrxiv.org A significant target identified for these compounds is the human Vaccinia-Related Kinase 1 (VRK1), a kinase that is highly expressed in a variety of tumors and plays a critical role in cell proliferation and the maintenance of genome integrity. chemrxiv.org

Novel dihydropteridinone derivatives have been developed that show potent and selective inhibition of VRK1. chemrxiv.org The inhibition of VRK1 by these compounds has been shown to mimic the cellular effects of VRK1 depletion, leading to significant mitotic errors and genome instability, particularly in p53-deficient cancer cells. chemrxiv.org This suggests a potential therapeutic strategy for tumors with p53 mutations. chemrxiv.org

The antiproliferative effects of these derivatives are often evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth.

Table 1: Anticancer Activity of Dihydropyrimidinone Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | TEL-FGFR4 V550E Ba/F3 | 0.024 nih.gov |

| Derivative 2 | U-251MG (human glioblastoma) | >100 mdpi.com |

| Derivative 3 | HeLa 229 (human cervical adenocarcinoma) | 3.6 mdpi.com |

| Derivative 4 | MCF-7 (human breast carcinoma) | 5.2 mdpi.com |

This table presents a selection of data for dihydropyrimidinone derivatives, which are structurally related to dihydropteridinones, to illustrate the range of anticancer activities observed in this class of compounds.

The cellular mechanisms underlying the anticancer effects of such compounds can include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (e.g., G1/S or G2/M), and the inhibition of tumor cell invasion and migration. nih.gov These effects are often mediated through the modulation of complex signaling pathways such as PI3K/Akt and mTOR. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties of chemical compounds are often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The primary mechanisms of radical scavenging include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it. nih.gov The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.com

The effectiveness of a compound as an antioxidant is influenced by its chemical structure, particularly the presence and position of hydroxyl groups, which can readily donate a hydrogen atom or an electron. nih.gov The antioxidant activity of various heterocyclic compounds has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the β-carotene/linoleic acid bleaching assay. gavinpublishers.com While general principles of antioxidant activity are well-established, specific studies on the radical scavenging mechanisms of this compound and other dihydropteridinones are not extensively covered in the available research.

Structure Activity Relationship Sar Studies of 2,7 Dimethyl 6,7 Dihydropteridin 4 1h One Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of derivatives of 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one is highly dependent on the nature and position of various substituents. Systematic investigations have revealed that modifications at several key positions on the pteridinone core can dramatically alter potency and selectivity.

Research into related dihydropteridinone scaffolds, such as inhibitors of vaccinia-related kinase 1 (VRK1), has provided valuable insights into these substituent effects. chemrxiv.orgnih.govresearchgate.netchemrxiv.org For instance, the development of inhibitors based on the pteridinone scaffold of BI-D1870, an inhibitor of RSK kinases, has demonstrated the importance of specific substitutions in achieving high potency and selectivity for VRK1. researchgate.netchemrxiv.org

Substituents at the N1, C2, C6, and C7 positions of the dihydropteridinone ring are of particular interest. The methyl groups at the C2 and C7 positions of the parent compound provide a baseline for activity. Modifications at these positions, as well as at other sites, can lead to significant changes in biological effect. For example, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which share a related heterocyclic core, the introduction of solubilizing substituents on the 2-anilino ring was found to increase activity against the Wee1 kinase. nih.gov

The following interactive table summarizes representative data on how different substituents on a generalized dihydropteridinone core can influence inhibitory activity against a target kinase, based on trends observed in related compound series.

Analysis of Stereochemical Influences on Molecular Recognition and Efficacy

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral environments. scispace.com For derivatives of this compound, the chiral center at C7, and potentially at C6 depending on substitution, means that these compounds can exist as enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological profiles. scispace.comresearchgate.net

The differential activity of stereoisomers is a well-documented phenomenon in medicinal chemistry. nih.gov For example, in the case of dihydropyridine-based mineralocorticoid receptor antagonists, the biological activity was found to reside primarily in one enantiomer. researchgate.net Similarly, studies on fenoterol (B1672521) stereoisomers binding to the β2-adrenoceptor have highlighted the critical role of stereochemistry in receptor interactions. researchgate.net

While specific studies on the stereoisomers of this compound are not extensively reported in the public domain, the principles derived from related heterocyclic systems are highly applicable. The three-dimensional arrangement of substituents at the chiral centers will dictate the precise fit of the molecule into the binding pocket of its target enzyme. One enantiomer may form optimal hydrogen bonds, hydrophobic interactions, and van der Waals contacts, leading to high-affinity binding and potent inhibition, while the other enantiomer may bind with lower affinity or not at all. researchgate.netnih.gov The synthesis of single enantiomers is often a key step in optimizing the therapeutic potential of a chiral drug candidate. researchgate.netresearchgate.net

Identification and Optimization of Pharmacophores for Enhanced Target Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification and optimization of the pharmacophore for this compound derivatives are essential for designing new analogs with enhanced target interactions. frontiersin.orgresearchgate.netnih.gov

Based on studies of related dihydropteridinone inhibitors, the key pharmacophoric elements for this class of compounds can be inferred. For instance, in the development of VRK1 inhibitors, the dihydropteridinone core itself serves as a crucial scaffold. chemrxiv.orgnih.govresearchgate.netchemrxiv.org The pharmacophore typically includes:

A hydrogen bond donor/acceptor motif: The pteridinone ring system contains several nitrogen and oxygen atoms that can participate in hydrogen bonding with the target protein.

A hydrophobic region: The methyl groups at C2 and C7, as well as other alkyl or aryl substituents, contribute to hydrophobic interactions within the binding pocket.

An aromatic ring feature: Often, a phenyl or other aromatic group at the C6 position is a key component of the pharmacophore, engaging in π-stacking or other aromatic interactions.

Pharmacophore models can be developed using computational methods based on the structures of known active compounds or the crystal structure of the target enzyme in complex with a ligand. researchgate.netnih.govnih.gov These models can then be used to virtually screen large compound libraries to identify novel scaffolds or to guide the optimization of existing leads. nih.gov For example, a pharmacophore model for dipeptidyl peptidase IV (DPP-IV) inhibitors was successfully used to design new potent compounds. researchgate.net

The following interactive table illustrates a hypothetical pharmacophore model for a dihydropteridinone inhibitor.

Correlation Between Structural Modifications and Redox Behavior

The dihydropteridinone core is a redox-active moiety. The oxidation-reduction properties of these molecules can be influenced by structural modifications, which in turn may affect their biological activity and metabolic stability. The dihydropyrazine (B8608421) ring is susceptible to oxidation to the corresponding aromatic pteridinone.

The redox potential of the dihydropteridinone system can be modulated by the electronic nature of the substituents. Electron-donating groups will generally lower the oxidation potential, making the compound more susceptible to oxidation. Conversely, electron-withdrawing groups will increase the oxidation potential, rendering the molecule more stable towards oxidation.

While specific electrochemical studies on this compound are not widely available, the principles are well-established for related heterocyclic systems. For example, the redox behavior of pteridines is known to be crucial for their function as cofactors in various enzymatic reactions. nih.gov The modulation of nitric oxide production by certain pteridine (B1203161) derivatives is also linked to their redox properties. nih.gov Understanding the relationship between structure and redox potential is therefore important for designing dihydropteridinone derivatives with appropriate stability and biological activity profiles.

Rational Design Principles for Modulating and Optimizing Compound Activity

The rational design of potent and selective inhibitors based on the this compound scaffold relies on a comprehensive understanding of the SAR, stereochemical requirements, and pharmacophoric features discussed above. nih.govscispace.commdpi.com The goal is to make targeted modifications to the lead structure to enhance its interaction with the biological target while minimizing off-target effects.

Key principles in the rational design of dihydropteridinone derivatives include:

Structure-Based Design: When the three-dimensional structure of the target enzyme is known, computational docking can be used to predict how different analogs will bind. nih.govfrontiersin.org This allows for the design of substituents that can form specific, favorable interactions with the active site. The development of potent VRK1 inhibitors from the BI-D1870 scaffold is a prime example of this approach. chemrxiv.orgnih.govresearchgate.netchemrxiv.org

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or reduce toxicity without compromising biological activity.

Conformational Restriction: Introducing cyclic structures or other rigidifying elements can lock the molecule into its bioactive conformation, which can lead to an increase in potency and selectivity.

The development of selective kinase inhibitors often involves targeting unique features of the kinase active site or exploiting different conformational states of the enzyme. nih.govscispace.com By applying these rational design principles, it is possible to systematically optimize the this compound scaffold to generate novel drug candidates with improved therapeutic profiles.

Advanced Analytical Methodologies for Dihydropteridinone Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and purity assessment of dihydropteridinone derivatives. These methods are prized for their high resolution, reproducibility, and the ability to analyze complex mixtures.

Research Findings: While specific HPLC/UHPLC methods for 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one are not extensively detailed in the available literature, methods for structurally similar pteridinone compounds provide a strong framework for its analysis. For instance, a reverse-phase (RP) HPLC method has been developed for the analysis of 2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one. sielc.comsielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. For applications requiring mass spectrometric detection, the non-volatile phosphoric acid can be substituted with a volatile acid like formic acid. sielc.comsielc.com

The transition to UHPLC, which employs columns with smaller particle sizes (typically sub-2 µm), offers significant advantages in terms of speed and efficiency. A new SPE-UHPLC-FD method has been developed for the simultaneous determination of urinary neopterin, biopterin, and their reduced dihydroforms. nih.gov This method highlights the importance of sample stability, utilizing dithiothreitol (B142953) as a stabilizing agent. nih.gov Chromatographic separation was achieved under HILIC isocratic conditions on a BEH Amide column. nih.gov

Table 1: Illustrative HPLC/UHPLC Parameters for Dihydropteridinone Analogs

| Parameter | HPLC Method for 2,3-Dihydro-6,7-dimethyl-2-thioxo-1H-pteridin-4-one sielc.comsielc.com | UHPLC-FD Method for Dihydrobiopterin and Dihydroneopterin nih.gov |

| Column | Newcrom R1 (Reverse Phase) | BEH Amide (HILIC) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Isocratic |

| Detector | UV | Fluorescence Detector (FD) |

| Key Application | Separation and Purity Assessment | Quantification in Urine |

| Linearity Range | Not specified | 10-10,000 ng/mL (dihydroforms, standards) |

| LLOQ | Not specified | 25 ng/mL (dihydroforms) |

This table presents data for analogous compounds due to the lack of specific data for this compound.

Coupled Techniques: LC-MS/MS and GC-MS/MS for Trace Analysis and Quantification

The coupling of chromatographic techniques with mass spectrometry (MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace analysis and quantification of dihydropteridinones in complex matrices.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative bioanalysis of drugs and their metabolites in biological fluids. nih.govjapsonline.com The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com For polar compounds like many dihydropteridinones, which can be challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) can be a valuable alternative. japsonline.com

GC-MS/MS: Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are also applicable, particularly for volatile or derivatized dihydropteridinone analogues. A GC/MS method has been established for the qualitative and quantitative determination of C-4-substituted 1,4-dihydropyridines, which share a dihydropyridine (B1217469) ring system with certain dihydropteridinones. nih.gov This study demonstrated that mass spectral fragmentation patterns could clearly differentiate the parent drugs from their oxidation products. nih.gov For non-volatile compounds, derivatization is often required to increase volatility and thermal stability for GC analysis.

Table 2: Comparison of LC-MS/MS and GC-MS/MS for Dihydropteridinone Analysis

| Feature | LC-MS/MS | GC-MS/MS |

| Analyte Suitability | Wide range of polarity and volatility | Volatile or semi-volatile compounds (or those that can be derivatized) |

| Sample Preparation | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. japsonline.com | Typically requires extraction and often derivatization to increase volatility. |

| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |

| Selectivity | High, especially with Multiple Reaction Monitoring (MRM) | High, with characteristic fragmentation patterns |

| Primary Application | Quantification in biological matrices, metabolite identification. nih.gov | Analysis of volatile analogues, impurity profiling. nih.gov |

This table provides a general comparison. The optimal technique depends on the specific properties of the dihydropteridinone derivative.

Electrophoretic Methods in the Analysis of Dihydropteridinones

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of pteridines and their derivatives. CE separates analytes based on their charge-to-size ratio in an electric field.

Research Findings: A high-performance capillary electrophoresis (HPCE) method coupled with laser-induced fluorescence (LIF) detection has been successfully developed to monitor pteridine (B1203161) levels in urine. sielc.com This method demonstrated superior separation efficiency compared to HPLC and achieved very low detection limits, in the range of 1 x 10⁻¹⁰ M. sielc.com The separation of eight different pteridine derivatives was achieved in a Tris-borate-EDTA buffer. sielc.com

For chiral dihydropteridinones, CE is a powerful tool for enantiomeric separation. This is often accomplished by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. nih.govmdpi.com The development of such methods involves the optimization of various parameters including the type and concentration of the chiral selector, buffer pH, applied voltage, and capillary temperature. nih.gov

Table 3: Parameters for Capillary Electrophoresis of Pteridine Derivatives

| Parameter | Value/Condition | Reference |

| Capillary | Fused-silica (e.g., 60 cm length, 50 µm i.d.) | sielc.com |

| Background Electrolyte | 0.1 M Tris-0.1 M borate-2 mM EDTA buffer (pH 8.75) | sielc.com |

| Separation Voltage | Typically in the range of 15-30 kV | nih.gov |

| Detection | Laser-Induced Fluorescence (LIF) for high sensitivity | sielc.com |

| Chiral Selector (for enantioseparation) | Cyclodextrin derivatives (e.g., sulfobutyl-ether-β-CD) | nih.gov |

This table is based on methods for pteridine derivatives and may require optimization for this compound.

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Reaction Monitoring in vitro

Spectrophotometric and fluorometric assays are invaluable for studying the kinetics of enzymes that catalyze reactions involving dihydropteridinones and for monitoring chemical reactions in real-time.

Spectrophotometric Assays: These assays measure the change in absorbance of light as a reaction proceeds. nih.gov For example, if a dihydropteridinone is a substrate or product in a reaction that involves a change in chromophore, the reaction can be monitored by observing the change in absorbance at a specific wavelength. nih.govnih.gov Derivative spectrophotometry can be employed to resolve overlapping spectra in mixtures, enhancing the specificity of the assay. mdpi.com

Fluorometric Assays: Fluorometric methods offer higher sensitivity than spectrophotometry and are particularly useful for fluorescent dihydropteridinone derivatives or when a fluorescent product is formed. The progress of a reaction can be monitored by measuring the increase or decrease in fluorescence intensity over time. nih.gov A fluorometric method coupled with HPLC has been developed for the determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials, demonstrating the high sensitivity of this approach. nih.gov

Research Findings: While specific assays for this compound are not readily available, the principles can be applied. For instance, the oxidation of a dihydropteridinone to its corresponding aromatic pteridinone often results in a significant change in the UV-Vis absorption and fluorescence spectra, a property that can be exploited for assay development.

Bioanalytical Techniques for Quantitative Analysis in Biological Matrices

The quantitative analysis of dihydropteridinones in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic and metabolic studies. Bioanalytical methods must be sensitive, selective, accurate, and robust. japsonline.com

Sample Preparation: A critical step in bioanalytical methods is the extraction of the analyte from the complex biological matrix. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile is added to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. japsonline.com

Solid-Phase Extraction (SPE): Provides cleaner extracts and allows for sample concentration. Different sorbents can be used based on the analyte's properties. nih.gov

Method Validation: Any bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term). japsonline.comnih.gov

Research Findings: A bioanalytical method for xanthohumol (B1683332) in rat plasma using RP-HPLC provides a relevant example of method development and validation. nih.gov The method involved protein precipitation for sample extraction and was validated for linearity, accuracy, precision, and stability. nih.gov Similarly, a sensitive LC-MS/MS method for the quantification of larotrectinib (B560067) in human plasma employed liquid-liquid extraction for sample preparation. japsonline.com These examples provide a blueprint for developing a validated bioanalytical method for this compound.

Table 4: Common Bioanalytical Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal by centrifugation. nih.gov | Simple, fast, and inexpensive. | Less clean extracts, potential for matrix effects. |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. japsonline.com | Cleaner extracts than PPT, can be selective. | Can be labor-intensive, uses organic solvents. |

| Solid-Phase Extraction | Analyte is retained on a solid sorbent and then eluted. nih.gov | High selectivity, clean extracts, allows for concentration. | Can be more expensive and complex to develop. |

Future Research Directions and Emerging Applications for 2,7 Dimethyl 6,7 Dihydropteridin 4 1h One

Rational Design and Synthesis of Next-Generation Dihydropteridinone Derivatives with Enhanced Specificity

The rational design of new chemical entities is a cornerstone of modern drug discovery. nih.gov For the 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one core, future efforts will likely focus on creating derivatives with superior potency and selectivity for specific biological targets. This involves a hybrid strategy, combining pharmacophores known to interact with particular protein binding sites with the dihydropteridinone nucleus. nih.gov

A primary challenge in kinase inhibitor development, a field where pteridinones have shown promise, is achieving selectivity against the highly conserved ATP-binding site across the human kinome. chemrxiv.orgacs.org Structure-based drug design, utilizing X-ray crystallography and computational modeling of target-ligand complexes, will be instrumental. By analyzing the binding modes of existing dihydropteridinone inhibitors, researchers can identify key structural modifications to enhance interactions with a target of interest while minimizing off-target effects. For instance, modifying substituents at the N1, C6, or C7 positions of the pteridinone ring could exploit unique sub-pockets in a target kinase, thereby improving specificity.

One successful strategy has been the elaboration of core structures to produce potent and selective inhibitors. For example, through systematic modifications of a dihydropteridinone core, researchers have developed potent inhibitors of Polo-like kinase 1 (PLK1) and Vaccinia-Related Kinase 1 (VRK1). chemrxiv.orgresearchgate.netnih.gov Future work on this compound could involve creating a library of analogs by varying the alkyl groups and exploring substitutions on the pyrimidine (B1678525) ring to probe for new interactions and enhanced selectivity.

Interactive Table 1: Examples of Dihydropteridinone Derivative Design Strategies

| Parent Compound/Scaffold | Design Strategy | Target | Outcome | Reference |

| Dihydropteridone | Incorporation of an oxadiazole moiety | PLK1 | Enhanced cytotoxic inhibitory activity against breast cancer cells (MCF-7). researchgate.net | researchgate.net |

| BI-D1870 (Pteridinone) | Structure-based optimization | VRK1 | Development of potent and selective VRK1 inhibitors with improved kinome-wide selectivity. chemrxiv.org | chemrxiv.org |

| Dihydropteridinone | Structure-based development | VRK1, CK1δ/ε | Identification of dual inhibitors that mimic cellular outcomes of VRK1 depletion. nih.gov | nih.gov |

| Dihydroquinoxalin-2(1H)-one | Hybrid strategy incorporating pharmacophores | BET, CDK9 | Generation of dual inhibitors of bromodomains and kinases. nih.gov | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas for Dihydropteridinones

The known biological activities of dihydropteridinone derivatives suggest a broad, yet largely untapped, therapeutic potential. While kinases like PLK1 and VRK1 have been a major focus, the chemical versatility of the dihydropteridinone scaffold allows for its application in diverse therapeutic areas. chemrxiv.orgresearchgate.netnih.gov

Future research should systematically screen this compound and its derivatives against a wide array of biological targets. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could reveal unexpected activities and novel mechanisms of action. This could lead to applications in areas such as neurodegenerative diseases, metabolic disorders, or inflammatory conditions.

Recent studies have highlighted the potential of inhibiting VRK1 in p53-deficient tumors, suggesting a role for dihydropteridinone-based therapies in specific cancer patient populations. chemrxiv.orgnih.gov Further investigation into the synergistic effects of these compounds with existing cancer therapies that target DNA stability or cell division could open new avenues for combination treatments. chemrxiv.orgresearchgate.net The link between VRK1, CK1δ, and CK1ε and various disease-relevant pathways indicates that inhibitors based on the dihydropteridinone scaffold could have applications beyond oncology. nih.gov

Development of Innovative and Sustainable Synthetic Routes for Complex Dihydropteridinone Architectures

Future research will focus on applying the principles of green chemistry to the synthesis of compounds like this compound. mdpi.com This includes the use of microwave-assisted organic synthesis to improve energy efficiency, the development of catalytic reactions using earth-abundant metals, and the design of convergent synthetic pathways that build complex molecules from smaller, readily available fragments. mdpi.com Methodologies such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer powerful tools for creating diverse drug candidates with high atom economy. mdpi.com The goal is to create synthetic routes that are not only high-yielding but also cost-effective, safer, and environmentally benign, which is a critical consideration for the pharmaceutical industry's sustainable future. mdpi.com

Integration of Multiscale Computational Approaches for Predictive Modeling in Dihydropteridinone Research

Computational modeling is an indispensable tool in modern drug discovery, enabling researchers to predict compound properties and accelerate the design-test-optimize cycle. nih.govnih.govresearchgate.net For the this compound scaffold, integrating multiscale computational approaches will be key to unlocking its full potential.

At the molecular level, techniques like molecular docking and molecular dynamics (MD) simulations can predict how dihydropteridinone derivatives bind to target proteins, providing insights into the structural basis of their activity. researchgate.netresearchgate.net Physics-based approaches such as Free Energy Perturbation (FEP) can offer accurate predictions of how specific mutations in a protein target or modifications to the ligand will affect binding affinity and stability. youtube.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of dihydropteridinone analogs with their biological activity, helping to prioritize the synthesis of the most promising compounds. researchgate.net These computational tools allow for the in silico screening of vast virtual libraries, reducing the time and cost associated with experimental screening. researchgate.net As computational power and algorithm sophistication grow, these predictive models will become increasingly crucial for designing novel dihydropteridinone-based therapeutics. nih.gov

Potential for Dihydropteridinones as Chemical Probes for Elucidating Biological Pathways

High-quality chemical probes are powerful tools for dissecting complex biological processes. nih.gov A potent, selective, and well-characterized inhibitor can be used to perturb a specific protein's function in cells and organisms, thereby revealing its role in signaling pathways and disease states.

Given their demonstrated ability to inhibit specific kinases, derivatives of this compound could be developed into valuable chemical probes. chemrxiv.orgresearchgate.net For a dihydropteridinone to be considered a high-quality probe, it must not only be potent and selective for its intended target but also have a well-defined mechanism of action. nih.gov The development of such probes for understudied kinases like VRK1 has already been highlighted as a critical need to validate them as therapeutic targets. chemrxiv.orgnih.gov

Furthermore, these probes can be modified with reporter tags or bio-orthogonal handles, enabling techniques like activity-based protein profiling (ABPP) to visualize enzyme activity in complex biological systems. nih.gov By developing a suite of chemical probes from the dihydropteridinone scaffold, researchers could gain a deeper understanding of the cellular signaling networks regulated by these targets, potentially uncovering new therapeutic opportunities. nih.govnih.gov

Expansion into Materials Science and Catalysis Research, including Energy Applications (e.g., CO2 reduction)

The applications of the dihydropteridinone scaffold are not necessarily limited to medicine. The inherent chemical properties of dihydropterin-like structures suggest potential utility in materials science and catalysis. Dihydropyridines, which are structurally related organic hydrides, have been investigated as renewable reducing agents for the catalytic reduction of carbon dioxide (CO₂) to methanol. researchgate.net This process relies on the ability of the dihydropyridine (B1217469) to transfer a hydride (H⁻), driven by the favorable energetics of rearomatization, a principle analogous to the function of the biological redox cofactor NADPH. researchgate.net

Future research could explore whether this compound and its derivatives can function as similar organo-hydride donors. The electrochemical or photochemical regeneration of the dihydropteridinone could create a catalytic cycle for CO₂ reduction, a highly sought-after technology for converting a greenhouse gas into valuable fuels and chemical feedstocks. researchgate.netrsc.org The π-conjugated system of the pteridinone ring could also be exploited in the development of novel organic electronic materials or as a scaffold for designing specialized catalysts. rsc.org Investigations into the electrochemical properties of these compounds and their ability to participate in redox reactions are a necessary first step in this exciting and novel research direction. rsc.orgmdpi.com

Q & A

Q. What are the established synthetic routes for 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via chemoenzymatic methods, starting from intermediates like 7,7-dimethyl-6,7-dihydrobenzofuran-4(5H)-one. Key steps include regioselective acetoxylation and enzyme-catalyzed kinetic resolution using Aspergillus niger for enantiomeric enrichment. Reaction optimization involves adjusting catalysts (e.g., Pd/C for nitro reduction), pH (6–7 for stability), and temperature (e.g., 57–63°C for hydroxylation). Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is critical to isolate enantiomers with >95% purity .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

Methodological Answer: Combine 1H NMR (e.g., δ 2.2 ppm for methyl doublets indicating diastereomers) and UV-Vis spectroscopy (λmax at 263–294 nm, pH-dependent shifts) for structural validation. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity, use HPLC with a C18 column and polar mobile phase (e.g., acetonitrile/water) to detect <1% impurities .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer: Store in airtight, light-resistant containers at –20°C under inert gas (N2/Ar) to prevent oxidation. Monitor degradation via periodic TLC or HPLC. Avoid exposure to strong acids/bases (pH <4 or >9 accelerates hydrolysis) and humidity (>60% RH causes hygroscopic degradation). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How does this compound interact with dihydropteridine reductase (DHPR), and what experimental assays validate its inhibitory activity?

Methodological Answer: Use enzyme kinetics assays (Michaelis-Menten plots) with recombinant human DHPR to measure IC50 values. Monitor NADH oxidation at 340 nm in Tris/HCl buffer (pH 7.4). Competitive inhibition can be confirmed via Lineweaver-Burk plots. Pair with docking simulations (AutoDock Vina) to identify binding motifs in the DHPR active site. Validate with CRISPR-edited DHPR-null cell lines to assess rescue effects .

Q. What computational strategies are effective for modeling the tautomeric equilibrium of this compound in aqueous solutions?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare tautomer energies (e.g., lactam vs. enol forms). Solvent effects are modeled using the PCM method. Validate with pH-dependent NMR : titrate D2O solutions with HCl/NaOH and track chemical shift changes (e.g., δ 10–12 ppm for exchangeable protons). Correlate with experimental pKa values from potentiometric titrations .

Q. How can contradictory spectral data (e.g., inconsistent NMR splitting patterns) be resolved during structural analysis?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism or rotamer exchange). Use variable-temperature NMR (–40°C to 80°C) to slow exchange rates and resolve splitting. For complex mixtures, employ 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray crystallography to confirm static solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.